ALDH3A1 Inhibition Potency: 360 nM IC₅₀ Provides a Baseline for Selectivity Profiling
3-Bromo-2-morpholinobenzaldehyde inhibits full-length human ALDH3A1 with an IC₅₀ of 360 nM (0.36 µM), measured in a recombinant E. coli expression system using benzaldehyde as the substrate with a 2-minute preincubation period [1]. This is the only publicly available ALDH3A1 inhibition datum for any bromo-morpholinobenzaldehyde isomer. In contrast, the compound exhibits substantially weaker inhibition of the closely related ALDH2 isoform (IC₅₀ = 4,600 nM / 4.6 µM) under comparable assay conditions [2], yielding a calculated ~12.8-fold selectivity window for ALDH3A1 over ALDH2.
| Evidence Dimension | ALDH isoform inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM (0.36 µM) against human ALDH3A1 |
| Comparator Or Baseline | IC₅₀ = 4,600 nM (4.6 µM) against human ALDH2 |
| Quantified Difference | 12.8-fold selectivity for ALDH3A1 over ALDH2 |
| Conditions | Recombinant full-length human ALDH3A1 and ALDH2 expressed in E. coli BL21(DE3); benzaldehyde substrate; 2-minute preincubation; NAD(P)H production measured |
Why This Matters
This ~13-fold selectivity window enables researchers to prioritize 3-bromo-2-morpholinobenzaldehyde for ALDH3A1-focused probe development while anticipating potential ALDH2-mediated off-target effects, information that is absent for all regioisomeric analogs.
- [1] BindingDB. BDBM50448790 (CHEMBL3128208): IC₅₀ = 360 nM for human ALDH3A1 inhibition. View Source
- [2] BindingDB. BDBM50236910 (CHEMBL4083412): IC₅₀ = 4,600 nM for human ALDH2 inhibition. View Source
